Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate
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Overview
Description
Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole product .
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate can undergo various chemical reactions, including:
Electrophilic Substitution: Indoles are known for their susceptibility to electrophilic substitution due to the electron-rich nature of the indole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Substitution Reactions: Halogenated indoles can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups into the indole ring, while oxidation and reduction can modify the oxidation state of the compound .
Scientific Research Applications
Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to different biological effects. For example, it may bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Another indole derivative with antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral properties.
N-arylsulfonyl-3-acetylindole: Evaluated as an HIV-1 inhibitor.
Uniqueness
Ethyl 3-[bis(4-chlorophenyl)methyl]indole-2-carboxylate is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the bis(4-chlorophenyl)methyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H19Cl2NO2 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
ethyl 3-[bis(4-chlorophenyl)methyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C24H19Cl2NO2/c1-2-29-24(28)23-22(19-5-3-4-6-20(19)27-23)21(15-7-11-17(25)12-8-15)16-9-13-18(26)14-10-16/h3-14,21,27H,2H2,1H3 |
InChI Key |
URRFNEDSOKAYME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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